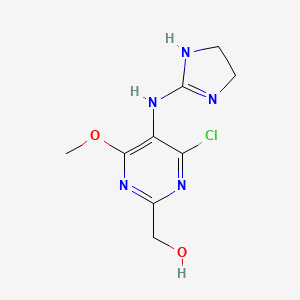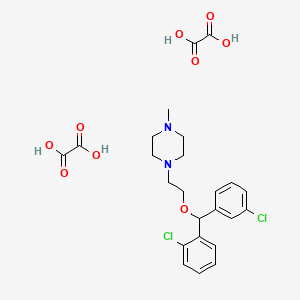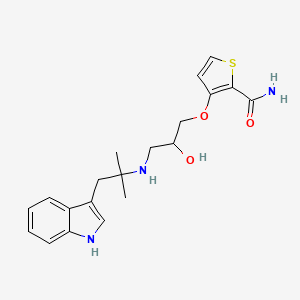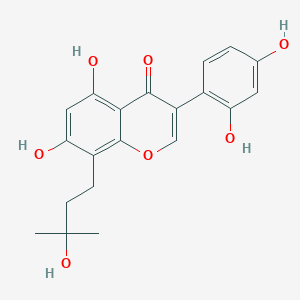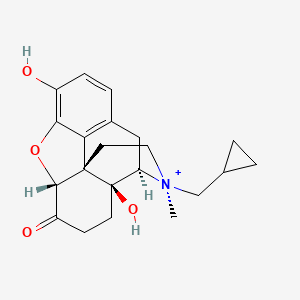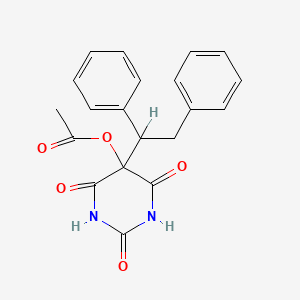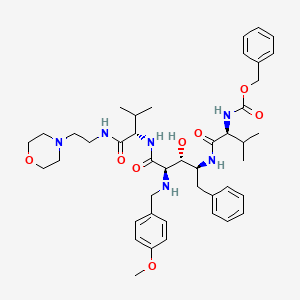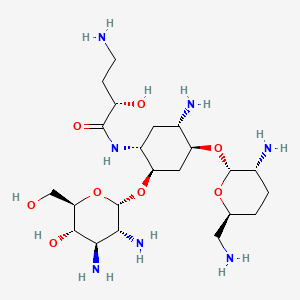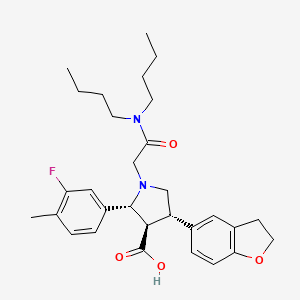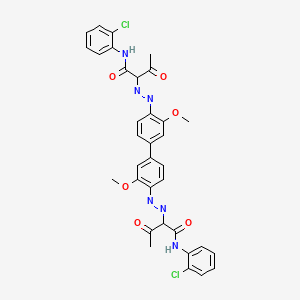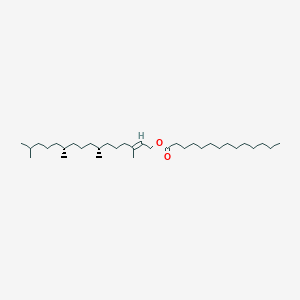
Phytyl tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytyl tetradecanoate, also known as (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl tetradecanoate, is an ester compound with the molecular formula C₃₄H₆₆O₂ and a molecular weight of 506.8866 g/mol . This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various biochemical and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Phytyl tetradecanoate can be synthesized through the esterification reaction between phytyl alcohol and tetradecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester compound .
化学反応の分析
Types of Reactions
Phytyl tetradecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid and phytyl alcohol.
Reduction: Phytyl alcohol and tetradecane.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Phytyl tetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
作用機序
Phytyl tetradecanoate exerts its effects primarily through its interaction with lipid membranes. The ester compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
Similar Compounds
Tetradecyl tetradecanoate: Another ester with similar properties but different molecular structure.
Phytol: A related compound with a similar phytyl chain but lacking the ester functional group.
Tocopherol esters: Esters of tocopherol (vitamin E) with similar lipophilic characteristics.
Uniqueness
Phytyl tetradecanoate is unique due to its specific combination of a long phytyl chain and a tetradecanoate ester group. This structure imparts distinct physicochemical properties, making it valuable in various applications, particularly in the formulation of lipid-based products .
特性
CAS番号 |
62172-52-5 |
|---|---|
分子式 |
C34H66O2 |
分子量 |
506.9 g/mol |
IUPAC名 |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] tetradecanoate |
InChI |
InChI=1S/C34H66O2/c1-7-8-9-10-11-12-13-14-15-16-17-27-34(35)36-29-28-33(6)26-20-25-32(5)24-19-23-31(4)22-18-21-30(2)3/h28,30-32H,7-27,29H2,1-6H3/b33-28+/t31-,32-/m1/s1 |
InChIキー |
QYGFRANKWSAZOD-NTGYCHQQSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


